

The Elusive 1H-Azirine: A Technical Guide to a Transient Intermediate

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Compound of Interest

Compound Name: 1H-azirine

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-Azirine, the antiaromatic isomer of the more stable 2H-azirine, represents a significant synthetic and theoretical challenge in heterocyclic chemistry. Despite initial reports of its successful synthesis and isolation, subsequent rigorous investigations have demonstrated that these claims were erroneous.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of **1H-azirine**, focusing on its theoretical properties, the history of its attempted synthesis, and the limited experimental evidence for its existence as a highly reactive, short-lived intermediate. The content herein is intended to provide a realistic and scientifically accurate resource for researchers, dispelling previous misconceptions and guiding future investigations into this fascinating molecule.

Introduction: The Challenge of Antiaromaticity

1H-Azirine is a three-membered heterocyclic compound containing a nitrogen atom and a carbon-carbon double bond.[4] Its planar, cyclic 4π -electron system renders it antiaromatic, a state of significant electronic destabilization.[5] This inherent instability is the primary reason for the molecule's transient nature and the difficulties encountered in its synthesis and characterization.[5][6] In contrast, its tautomer, 2H-azirine, possesses a carbon-nitrogen double bond and is a more stable, isolable compound.[4]

The high reactivity and fleeting existence of **1H-azirine** make it a subject of considerable interest for theoretical and mechanistic studies. Understanding the properties and behavior of such high-energy intermediates can provide valuable insights into reaction mechanisms and the fundamental principles of chemical bonding and stability.

Theoretical and Computational Characterization

Due to the challenges in experimental studies, much of our understanding of **1H-azirine**'s properties comes from computational chemistry.^{[7][8]} Density Functional Theory (DFT) and other high-level ab initio methods have been employed to predict its geometry, stability, and spectroscopic signatures.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for **1H-azirine** from computational studies. It is crucial to note that these are theoretical values and may differ from experimental data if the molecule is ever successfully isolated and characterized.

Spectroscopic Data	Predicted Value	Reference
¹ H NMR	No experimental data available. Predicted spectra can be calculated.	[9][10][11]
¹³ C NMR	No experimental data available. Predicted spectra can be calculated.	[3][12]
IR Spectroscopy (C=C stretch)	1867–1890 cm ⁻¹	[1][3]
Mass Spectrometry	Not directly observed due to instability.	[13][14]

Note: The IR stretching frequency for the C=C bond is a key predicted characteristic for identifying **1H-azirine**.

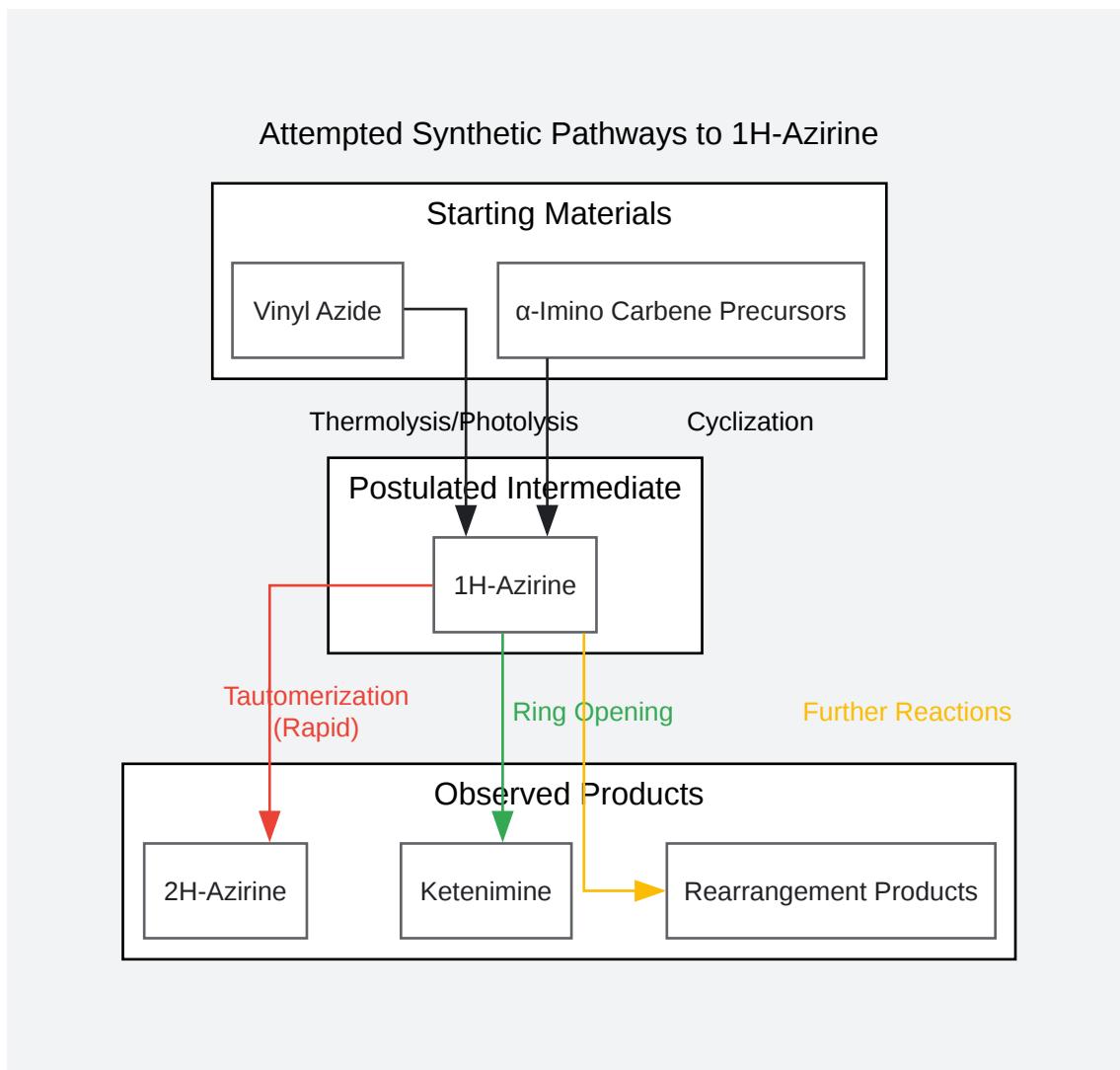
The History of Synthesis Attempts: A Cautionary Tale

Several research groups have reported the synthesis of stable **1H-azirines**. However, these reports have been systematically re-investigated and refuted.[1][2][3] A notable example is the reported isoquinoline-catalyzed synthesis from phenacyl bromides and N,N'-dialkylcarbodiimides, which was later shown to produce N-acyl-N,N'-dialkylureas instead of the claimed **1H-azirines**.[1][3]

These "structural corrigenda" highlight the importance of rigorous characterization and the challenges associated with identifying novel, highly reactive molecules. Researchers are advised to approach historical claims of **1H-azirine** synthesis with critical evaluation.

General Synthetic Strategies and Outcomes

The primary approaches that have been investigated for the synthesis of **1H-azirine**, which have ultimately led to other products or only fleeting evidence of the target molecule, are summarized in the diagram below.



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Attempted synthetic pathways and observed outcomes.

Experimental Evidence: The Hunt for a Transient Species

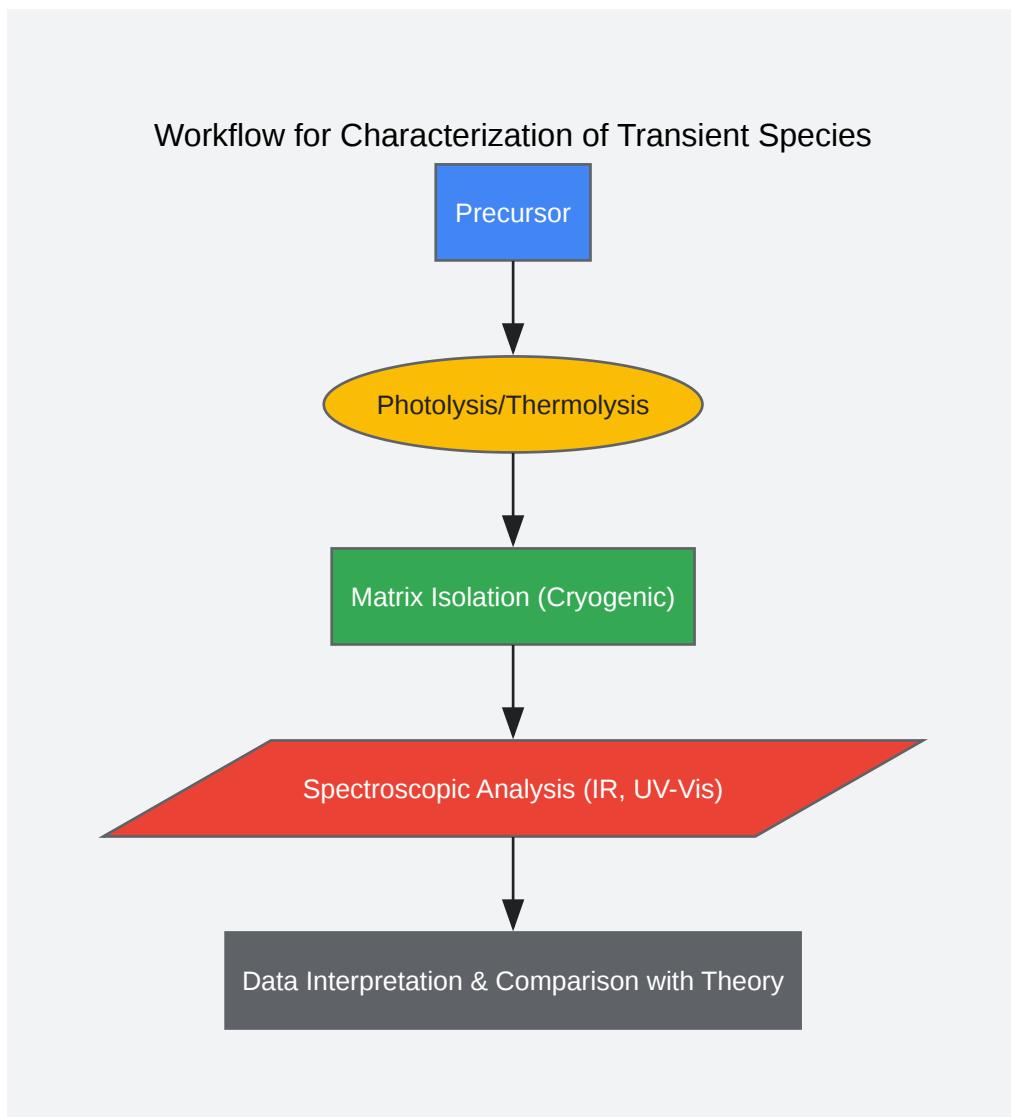
The most compelling experimental evidence for the existence of **1H-azirine** comes from low-temperature matrix isolation studies.^[3] In these experiments, photochemically generated species are trapped in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization.

Low-Temperature IR Spectroscopy

At very low temperatures, a few examples of short-lived **1H-azirines** have been detected by IR spectroscopy.[1][3] The key observation is the appearance of an absorption in the region of 1867–1890 cm^{-1} , which is attributed to the C=C stretching vibration of the **1H-azirine** ring.[1][3] This experimental finding aligns well with the predicted vibrational frequencies from computational studies. It is believed that a "push-pull" substitution pattern on the ring can slightly diminish the antiaromatic character and increase the relative stability at these low temperatures.[1][3]

Experimental Workflow for Trapping Reactive Intermediates

The general workflow for the characterization of highly reactive intermediates like **1H-azirine** using matrix isolation techniques is depicted below.



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General experimental workflow for trapping and characterizing reactive intermediates.

Future Outlook and Implications for Drug Development

While **1H-azirine** itself is too unstable for direct application in drug development, the study of such reactive intermediates is not without merit for the field. A deeper understanding of the factors that govern the stability of strained ring systems can inform the design of novel heterocyclic scaffolds. Furthermore, reactions that are postulated to proceed through **1H-azirine**-like transition states may be harnessed for the development of new synthetic methodologies.

Recent theoretical work continues to explore strategies for stabilizing the **1H-azirine** ring system, for instance, through the use of sterically demanding and electron-withdrawing substituents.^{[5][6]} These computational studies may pave the way for the eventual synthesis and isolation of a persistent **1H-azirine** derivative, which would be a landmark achievement in heterocyclic chemistry.

Conclusion

1H-Azirine remains a fascinating and elusive target in organic synthesis. The current body of scientific evidence strongly indicates that it is a high-energy, transient intermediate that has not yet been isolated or fully characterized under normal laboratory conditions. This technical guide has aimed to provide a clear and accurate summary of the state of the field, emphasizing the theoretical understanding of the molecule and the history of the attempts to synthesize it. For researchers and drug development professionals, the story of **1H-azirine** serves as a valuable case study in the challenges of working with highly reactive molecules and the critical importance of rigorous scientific validation. Future efforts in this area will likely focus on computational design and sophisticated matrix isolation techniques to further unravel the secrets of this antiaromatic heterocycle.

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